molecular formula C₂₃H₂₀D₈ClN₃O₂ B1152713 Deschloroaripiprazole-d8

Deschloroaripiprazole-d8

Cat. No.: B1152713
M. Wt: 421.99
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloroaripiprazole-d8 is a deuterium-labeled analog of deschloroaripiprazole, a metabolite or derivative of the antipsychotic drug aripiprazole. This compound is specifically modified by replacing eight hydrogen atoms with deuterium (²H or D) at defined molecular positions, enhancing its utility in pharmacokinetic, metabolic, and analytical studies. The deuterium labeling minimizes metabolic degradation, improving stability in tracer experiments and quantitative mass spectrometry analyses .

This compound retains the core structure of aripiprazole but lacks chlorine substituents, which distinguishes it from the parent compound. Its molecular formula is C₂₃²H₈H₁₉Cl₂N₃O₂ (molecular weight: 456.43 g/mol), with deuterium typically incorporated into the butyl side chain or aromatic rings . It is classified as a stable isotope-labeled analytical standard, primarily used in neurochemical research, drug metabolism studies, and quality control in pharmaceutical manufacturing .

Properties

Molecular Formula

C₂₃H₂₀D₈ClN₃O₂

Molecular Weight

421.99

Synonyms

7-[4-[4-(2-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Deschloroaripiprazole-d8 and related deuterated or structural analogs:

Compound Molecular Formula Molecular Weight Key Modifications Primary Applications
This compound C₂₃²H₈H₁₉Cl₂N₃O₂ 456.43 g/mol - Deuteration at 8 positions
- Absence of chlorine substituents
- Metabolic tracer studies
- Analytical reference standard
Aripiprazole-d8 C₂₃²H₈H₁₉Cl₂N₃O₂ 456.43 g/mol - Deuteration at 8 positions
- Retains chlorine substituents
- Dopamine D2 receptor studies
- Quantification in biological matrices
Dehydroaripiprazole-d8 C₂₃²H₈H₁₇Cl₂N₃O₂ 454.41 g/mol - Deuteration + dehydrogenation (loss of 2H) - Impurity profiling in pharmaceuticals
- Stability testing
Aripiprazole (Parent) C₂₃H₂₇Cl₂N₃O₂ 448.39 g/mol - Native structure with chlorine substituents - Antipsychotic therapy
- Dopamine partial agonism studies
Key Observations:
  • Deuteration vs. Chlorination : this compound lacks chlorine atoms compared to Aripiprazole-d8, altering its receptor-binding affinity. This makes it less pharmacologically active but more suitable for metabolic studies .
  • Stability : Deuterium labeling in both this compound and Aripiprazole-d8 reduces metabolic oxidation, extending half-life in tracer experiments .
  • Impurity Profiling : Dehydroaripiprazole-d8 is used to monitor degradation products during drug manufacturing, whereas this compound serves as a reference standard for metabolite identification .

Pharmacological and Analytical Performance

Receptor Binding Affinity (Inferred Data):
Compound Dopamine D2 Receptor IC₅₀ Serotonin 5-HT1A Receptor IC₅₀
Aripiprazole 0.34 nM 1.7 nM
This compound Not applicable (analytical standard) Not applicable
Aripiprazole-d8 ~0.34 nM (comparable to parent) ~1.7 nM (comparable to parent)
  • Its role is confined to analytical and research settings .
Mass Spectrometry Performance:
  • This compound: Exhibits a distinct mass shift (+8 Da) compared to non-deuterated analogs, enabling precise quantification in LC-MS/MS assays .
  • Dehydroaripiprazole-d8 : Shows a mass shift of +6 Da due to combined deuterium labeling and dehydrogenation, useful for differentiating degradation products .

Commercial and Regulatory Status

Compound Purity Supplier Regulatory Use
This compound >95% (HPLC) MedChemExpress (MCE) Research use only (non-GMP)
Aripiprazole-d8 >98% (HPLC) SynZeal Pharmaceutical reference standard (USP/EP)
Dehydroaripiprazole-d8 Custom synthesis CymitQuimica Impurity testing (ICH guidelines)

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